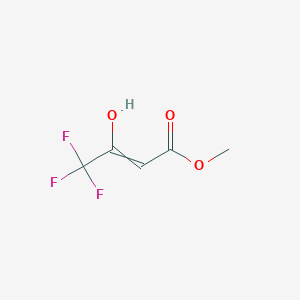
2-(2-Cyclohexylethyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyclohexylethyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes, which are cyclic ethers with two oxygen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylethyl)-1,3-dioxane can be achieved through several methods. One common approach involves the reaction of cyclohexylethanol with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. The product is then separated and purified using techniques like distillation or chromatography.
化学反応の分析
Types of Reactions
2-(2-Cyclohexylethyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dioxane ring, where nucleophiles like halides or amines replace one of the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or aminated dioxanes
科学的研究の応用
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Cyclohexylethyl)-1,3-dioxane involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
類似化合物との比較
2-(2-Cyclohexylethyl)-1,3-dioxane can be compared with other similar compounds, such as:
1,4-Dioxane: A simpler dioxane compound with two oxygen atoms in a six-membered ring, but without the cyclohexylethyl group.
Cyclohexylethanol: A precursor to this compound, with a hydroxyl group instead of the dioxane ring.
Cyclohexane: A cyclic hydrocarbon with a similar cyclohexyl group but lacking the dioxane structure.
The uniqueness of this compound lies in its combination of the cyclohexylethyl group and the dioxane ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
111865-39-5 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
2-(2-cyclohexylethyl)-1,3-dioxane |
InChI |
InChI=1S/C12H22O2/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12/h11-12H,1-10H2 |
InChIキー |
MPQWQETZBMPMAS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CCC2OCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


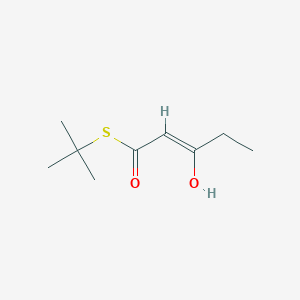
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)
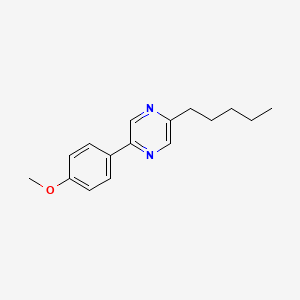
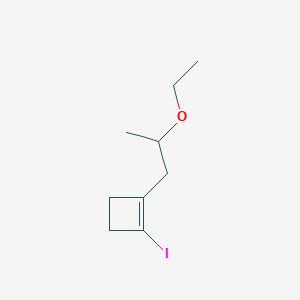
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
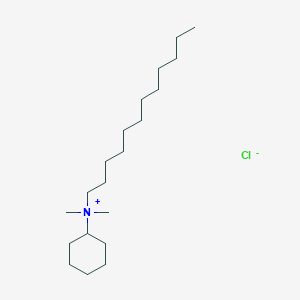
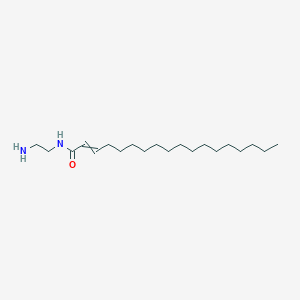
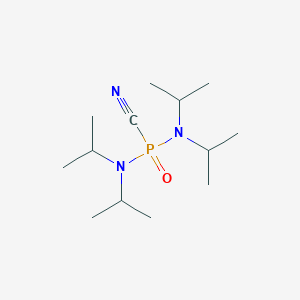
-lambda~5~-phosphane](/img/structure/B14309753.png)
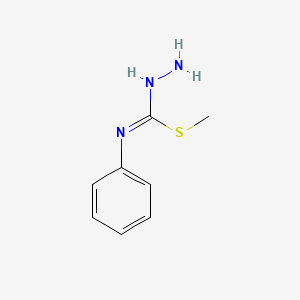


![{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol](/img/structure/B14309773.png)
